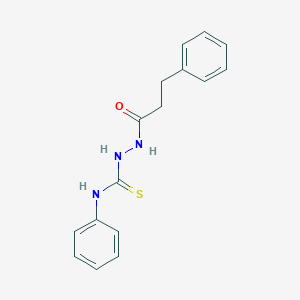
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone is an organic compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazinecarbothioamide core with substituents that include a 4-methylphenyl group and a 4-nitrophenyl group, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone typically involves the condensation of 4-methylphenylhydrazinecarbothioamide with 4-nitroacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-aminoacetophenone derivatives.
Reduction: Corresponding hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamides.
Applications De Recherche Scientifique
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound’s hydrazinecarbothioamide core can form hydrogen bonds and interact with various enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also contribute to its biological activity by participating in electron transfer reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-N-(4-methylphenyl)-2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbothioamide
- (2E)-N-(4-methylphenyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide
Uniqueness
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone is unique due to the presence of both a nitrophenyl and a methylphenyl group, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C16H16N4O2S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-[(E)-1-(4-nitrophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C16H16N4O2S/c1-11-3-7-14(8-4-11)17-16(23)19-18-12(2)13-5-9-15(10-6-13)20(21)22/h3-10H,1-2H3,(H2,17,19,23)/b18-12+ |
Clé InChI |
KCRSEZXSWSYFAT-LDADJPATSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=S)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-N-{2-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B323751.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B323753.png)

![methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B323757.png)


![N-[4-(diethylamino)phenyl]-N'-phenylthiourea](/img/structure/B323765.png)

![PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE](/img/structure/B323767.png)
![Propyl 4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323769.png)
![Propyl 4-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323770.png)
![Propyl 4-{[(benzoylamino)carbothioyl]amino}benzoate](/img/structure/B323771.png)
![Propyl 4-{[(3-chloroanilino)carbonyl]amino}benzoate](/img/structure/B323774.png)

